molecular formula C25H22FN7O3S B14106933 N-(4-fluorobenzyl)-2-(5-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

N-(4-fluorobenzyl)-2-(5-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B14106933
M. Wt: 519.6 g/mol
InChI Key: ZSFPBELQZGANJF-UHFFFAOYSA-N
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Description

2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, an imidazoquinazolinone core, and a pyrazolylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps. The process begins with the preparation of the imidazoquinazolinone core, followed by the introduction of the fluorophenyl group and the pyrazolylacetamide moiety. Each step requires specific reagents and conditions, such as the use of protecting groups, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The goal would be to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may serve as a probe for investigating biological pathways and interactions, particularly those involving its unique structural features.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide include other imidazoquinazolinone derivatives, fluorophenyl-containing compounds, and pyrazolylacetamide analogs. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

The uniqueness of 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22FN7O3S

Molecular Weight

519.6 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

InChI

InChI=1S/C25H22FN7O3S/c1-14-10-20(32-31-14)30-22(35)13-37-25-29-18-5-3-2-4-17(18)23-28-19(24(36)33(23)25)11-21(34)27-12-15-6-8-16(26)9-7-15/h2-10,19H,11-13H2,1H3,(H,27,34)(H2,30,31,32,35)

InChI Key

ZSFPBELQZGANJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

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